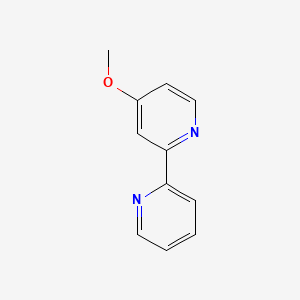

4-Methoxy-2,2'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-2,2'-bipyridine (C₁₁H₁₀N₂O) is a substituted bipyridine derivative featuring a methoxy (-OCH₃) group at the 4-position of one pyridine ring. This compound is widely utilized as a ligand in coordination chemistry due to its ability to chelate metal ions via its two nitrogen atoms . The methoxy group imparts electron-donating properties, modulating the electronic environment of the metal center and influencing photophysical, redox, and catalytic behaviors. It is commonly employed in Ru(II) and Pt(II) complexes for applications in photodynamic therapy, light-harvesting materials, and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,2’-bipyridine typically involves the reaction of 4-bromo-2,2’-bipyridine with sodium methoxide in methanol. The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with a methoxy group .

Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-2,2’-bipyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxide.

Reduction: Formation of 4-hydroxy-2,2’-bipyridine.

Substitution: Formation of various substituted bipyridines depending on the substituent used.

Scientific Research Applications

Coordination Chemistry

4-Methoxy-2,2'-bipyridine is extensively used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic properties. The chelating ability of the bipyridine moiety allows for the formation of diverse metal complexes that exhibit enhanced reactivity and selectivity in catalysis.

Research has highlighted the antimicrobial and anticancer properties of this compound and its derivatives.

- Antimicrobial Properties : Studies have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function. A recent study indicated significant inhibition zones in agar diffusion assays when tested against various pathogens.

- Anticancer Activity : In vitro evaluations show that this compound exhibits cytotoxic effects on cancer cell lines such as HepG2 (human liver carcinoma) and MCF-7 (breast cancer). The IC₅₀ values were notably lower than those of standard chemotherapeutic agents like cisplatin, suggesting its potential as an effective anticancer agent.

| Cell Line | IC₅₀ Value (μg/ml) | Comparison with Cisplatin |

|---|---|---|

| HepG2 | 2.6 ± 0.11 | Less than cisplatin (4.0) |

| MCF-7 | 3.0 ± 0.2 | Less than cisplatin (4.0) |

Material Science

In material science, this compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties and ability to form stable complexes with metals .

Antimicrobial Study

A comprehensive investigation assessed the antimicrobial efficacy of several bipyridine derivatives, including this compound. The results indicated significant activity against various bacterial strains, confirming its potential as a lead compound for developing new antimicrobial agents .

Cancer Cell Line Evaluation

In a comparative study involving multiple cancer cell lines, this compound demonstrated superior cytotoxicity compared to other derivatives. Flow cytometry analysis revealed that treated cells underwent significant apoptosis, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as donor sites, forming stable complexes with transition metals. These complexes can then participate in various catalytic and redox reactions, influencing the activity of the metal center .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Position and Electronic Effects :

- 4-Methoxy-2,2'-bipyridine vs. 6-Methoxy-2,2'-bipyridine (bpy6OMe): The position of the methoxy group significantly alters electronic properties. In 4-methoxy derivatives, the substituent enhances π-conjugation and stabilizes metal complexes through resonance effects, whereas 6-methoxy derivatives exhibit weaker resonance due to steric hindrance from the adjacent nitrogen .

- This compound vs. 4,4'-Dimethoxy-2,2'-bipyridine (dmb): The dimethoxy variant (dmb) shows stronger electron-donating effects, leading to higher antimicrobial activity in copper complexes by improving DNA-binding capacity .

Substituent Type :

- Methoxy (-OCH₃) vs. Methyl (-CH₃): Methoxy groups are stronger electron donors, lowering oxidation potentials in Ru(II) complexes.

- Methoxy (-OCH₃) vs. Carboxylic Acid (-COOH) : Carboxylic acid substituents (e.g., 4-carboxy-4'-methyl-bpy) introduce electron-withdrawing effects, reducing luminescence quantum yields (Φ = 0.12 vs. 0.25 for methoxy analogs) .

Table 1: Substituent Effects on Photophysical Properties

| Compound | Substituent(s) | λₐᵦₛ (nm) | Φ (Quantum Yield) | Redox Potential (V vs. SCE) |

|---|---|---|---|---|

| This compound | -OCH₃ | 450 | 0.25 | -1.05 |

| 4,4'-Dimethoxy-2,2'-bipyridine | -OCH₃ (×2) | 465 | 0.30 | -1.20 |

| 4-Methyl-2,2'-bipyridine | -CH₃ | 440 | 0.20 | -0.90 |

| 4-Carboxy-4'-methyl-bpy | -COOH, -CH₃ | 430 | 0.12 | -0.75 |

Functional Comparisons

Antimicrobial Activity :

Copper(II) complexes with 4,4'-dimethoxy-2,2'-bipyridine (dmb) demonstrate superior antimicrobial activity (MIC = 2–8 µg/mL) compared to 4-methoxy analogs (MIC = 8–16 µg/mL), attributed to enhanced DNA intercalation via extended π-conjugation .

Photodynamic Therapy (PDT) :

Ru(II) complexes with This compound exhibit efficient singlet oxygen (¹O₂) generation (ΦΔ = 0.45) compared to 4-methyl derivatives (ΦΔ = 0.30) due to improved intersystem crossing (ISC) from the electron-donating methoxy group .

Redox Behavior :

Reduced Mn(I) complexes with This compound show shorter M–Nbipy bond lengths (1.95 Å vs. 2.02 Å in neutral complexes), enhancing stability in catalytic cycles .

Reaction Pathways

In Ru(II) complexes, the this compound ligand facilitates exclusive electron transfer to anthraquinone (AQ), whereas 4-hydroxy-2,2'-bipyridine enables coupled electron-proton transfer, highlighting the methoxy group’s role in suppressing proton donation .

Key Research Findings

- Synthetic Accessibility : this compound is synthesized via nucleophilic substitution of 4-chloro-2,2'-bipyridine with methoxide, achieving yields >80% .

- Biological Relevance : Platinum(II) complexes with this compound show 3× higher cytotoxicity (IC₅₀ = 0.5 µM) against breast cancer cells than 2,2'-bipyridine analogs .

- Supramolecular Chemistry : The methoxy group enhances π-stacking in coordination polymers, improving gas sorption selectivity (e.g., CO₂/N₂ selectivity = 25 for Ni(4-methoxy-bpy)₂(NCS)₂ vs. 18 for unsubstituted analogs) .

Biological Activity

4-Methoxy-2,2'-bipyridine (4-MeO-2,2'-bipy) is a derivative of bipyridine that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its biological activity, including its antimicrobial properties, cytotoxic effects against cancer cells, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 4-position of one of the pyridine rings. This modification can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

Antimicrobial Activity

Research has indicated that bipyridine derivatives exhibit significant antimicrobial properties. The planarity and extended conjugation of 4-MeO-2,2'-bipyridine facilitate its intercalation with DNA, which can inhibit bacterial replication. A study demonstrated that bipyridine ligands showed antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to bind to DNA and interfere with protein synthesis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Cytotoxicity Against Cancer Cells

4-MeO-2,2'-bipyridine has shown promising results in cytotoxicity assays against various cancer cell lines. A study evaluated its effects on HeLa (cervical cancer), MCF7 (breast cancer), and other tumor cell lines using the MTT assay. The results indicated that 4-MeO-2,2'-bipyridine exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 20 | >10 |

| MCF7 | 25 | >8 |

| V79 (normal) | >200 | - |

The biological activity of 4-MeO-2,2'-bipyridine can be attributed to several mechanisms:

- DNA Intercalation : The compound's planar structure allows it to intercalate into DNA strands, disrupting replication and transcription processes .

- Metal Complex Formation : When complexed with metal ions (e.g., ruthenium), the resulting complexes often exhibit enhanced biological activity due to increased lipophilicity and improved cellular uptake .

- Antioxidant Activity : Some studies suggest that derivatives of bipyridine may also possess antioxidant properties, which can contribute to their cytotoxic effects by reducing oxidative stress in cancer cells .

Case Studies

- Study on Antitumor Activity : In a recent investigation, researchers synthesized various metal complexes with 4-MeO-2,2'-bipyridine and evaluated their antitumor activities. Results showed that these complexes had significant cytotoxic effects on multiple cancer cell lines compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial efficacy of 4-MeO-2,2'-bipyridine against clinical isolates of bacteria. The findings supported its potential as a lead compound for developing new antibiotics due to its effective inhibition of bacterial growth .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Methoxy-2,2'-bipyridine, and how do reaction conditions influence yields?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. The Negishi coupling strategy, involving pyridyl zinc halides and methoxy-substituted pyridyl halides/triflates, is highly efficient due to its functional group tolerance and regioselectivity . For example:

- Step 1 : Prepare a methoxy-substituted pyridyl triflate (e.g., 4-methoxy-2-pyridyl triflate) via reaction of 4-methoxy-2-hydroxypyridine with trifluoromethanesulfonic anhydride.

- Step 2 : Generate a pyridyl zinc halide (e.g., 2-pyridyl zinc chloride) by transmetallation of 2-bromopyridine with tert-butyllithium and ZnCl₂.

- Step 3 : Couple the intermediates under Pd catalysis (e.g., Pd(PPh₃)₄) in THF at reflux.

Yields (>85%) depend on avoiding moisture, optimizing catalyst loading (1–5 mol%), and using flame-dried ZnCl₂ .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

- X-ray crystallography : Resolve crystal structures (e.g., intermolecular hydrogen bonding with carboxylic acids) .

- NMR spectroscopy : Analyze methoxy proton environments (δ ~3.9 ppm in CDCl₃) and aromatic proton splitting patterns to confirm regiochemistry .

- UV-vis and EPR spectroscopy : Study electronic transitions and paramagnetic behavior in metal complexes (e.g., Ru(II) or Ir(III) coordination) .

- Cyclic voltammetry : Assess redox potentials when used as a ligand in electrocatalytic systems .

Q. What are the primary applications of this compound in academic research?

This ligand is widely used in:

- Coordination chemistry : As a chelating agent for transition metals (e.g., Ru, Ir) in luminescent complexes for bioimaging .

- Catalysis : In photocatalytic CO₂ reduction systems, where the methoxy group modulates electron density at the metal center .

- Materials science : As a building block for supramolecular polymers, leveraging its hydrogen-bonding capability with carboxylic acids .

Advanced Research Questions

Q. How does the methoxy substituent influence the electronic structure of metal complexes?

The electron-donating methoxy group alters the ligand’s π-accepting ability, stabilizing metal centers in higher oxidation states. For example:

- In [Ru(bpy)₂(4-MeO-bpy)]²⁺ complexes, the methoxy group increases the ligand field splitting energy (Δ₀) by ~0.2 eV compared to unsubstituted bipyridine, as confirmed by DFT calculations .

- XAS studies of Ta complexes show methoxy-induced shifts in pre-edge features, indicating modified d-orbital hybridization .

Researchers should compare cyclic voltammetry data across substituted/unsubstituted analogues to quantify electronic effects .

Q. How should researchers address contradictions in reported synthetic yields or product distributions?

Discrepancies often arise from:

- Reagent purity : Flame-dried ZnCl₂ is critical for high yields in Negishi coupling; residual moisture reduces reactivity .

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) can alter coupling efficiency by 10–15% .

- Substituent position : Methoxy at the 4-position vs. 5/6-positions may sterically hinder coupling, requiring adjusted reaction times (e.g., 24 hr vs. 12 hr) .

Validate protocols via control experiments (e.g., varying Pd sources) and characterize byproducts via HPLC-MS .

Q. What methodologies are used to study the role of this compound in catalytic cycles?

Mechanistic studies often employ:

- Time-resolved spectroscopy : Track ligand-metal charge transfer (LMCT) in photocatalysis using femtosecond transient absorption .

- Isotopic labeling : Replace methoxy oxygen with ¹⁸O to probe its involvement in proton-coupled electron transfer (PCET) steps .

- Single-crystal XRD : Resolve intermediates in catalytic cycles (e.g., Ru=O species in water oxidation) .

Combine with DFT simulations to map energy landscapes and identify rate-determining steps .

Properties

CAS No. |

14162-97-1 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-methoxy-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C11H10N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 |

InChI Key |

MKXRJQLZZXAJQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.